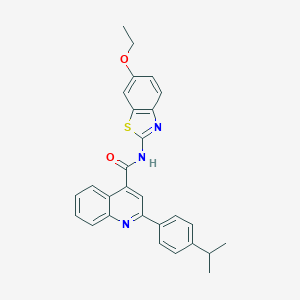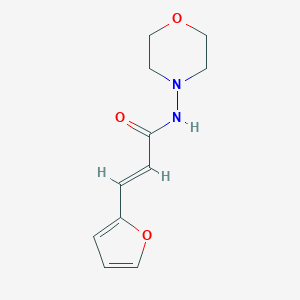![molecular formula C17H13BrCl2N2O3 B445123 (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE](/img/structure/B445123.png)
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic molecule that features a pyrazole ring substituted with bromine and methyl groups, a furan ring, and a dichlorophenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine substituent.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The final step involves coupling the pyrazole and furan rings with the dichlorophenoxy moiety using a suitable coupling agent, such as a palladium catalyst under Suzuki or Heck coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as kinases or G-protein coupled receptors.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHANONE: can be compared with similar compounds, such as:
- (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl){5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methanone
- (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){5-[(2,4-dichlorophenoxy)methyl]thiophene-2-yl}methanone
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of substituents in This compound
Eigenschaften
Molekularformel |
C17H13BrCl2N2O3 |
|---|---|
Molekulargewicht |
444.1g/mol |
IUPAC-Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C17H13BrCl2N2O3/c1-9-16(18)10(2)22(21-9)17(23)15-6-4-12(25-15)8-24-14-5-3-11(19)7-13(14)20/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
ZTVQMAHHSSYLIG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C)Br |
Kanonische SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B445040.png)
![4-[(4-bromophenoxy)methyl]-N-(2-bromophenyl)benzamide](/img/structure/B445041.png)
![N-(2,6-dichlorophenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B445043.png)

![4-BROMO-1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE](/img/structure/B445045.png)
![5-(1,3-benzodioxol-5-yl)-N-isobutyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445047.png)



![2-Amino-4-{3-[(4-ethylphenoxy)methyl]-4-methoxyphenyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B445052.png)
![5-(4-bromophenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B445056.png)

![N-[4-(acetylamino)phenyl]-5-[(2-bromophenoxy)methyl]-2-furamide](/img/structure/B445061.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445062.png)
